molecular formula C5H10O5 B1599603 alpha-D-arabinofuranose CAS No. 37388-49-1

alpha-D-arabinofuranose

Cat. No.: B1599603
CAS No.: 37388-49-1
M. Wt: 150.13 g/mol
InChI Key: HMFHBZSHGGEWLO-MBMOQRBOSA-N
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Description

Alpha-D-arabinofuranose: is a monosaccharide belonging to the class of organic compounds known as pentoses. These are carbohydrates that contain five carbon atoms. This compound is a furanose form, meaning it has a five-membered ring structure. It is an important component in various biological and chemical processes and is found in nature as part of complex polysaccharides.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-D-arabinofuranose can be synthesized through several methods. One common approach involves the hydrolysis of arabinoxylans, which are hemicellulosic polysaccharides. The hydrolysis process typically uses enzymes such as alpha-L-arabinofuranosidase to break down the arabinoxylans into their monosaccharide components, including this compound .

Industrial Production Methods: In industrial settings, this compound can be produced through the enzymatic hydrolysis of agricultural biomass. This process involves pretreating the biomass with aqueous ammonia and then using a combination of cellulases and alpha-L-arabinofuranosidase to release the monosaccharides .

Chemical Reactions Analysis

Types of Reactions: Alpha-D-arabinofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as nitric acid or bromine water to form arabinonic acid.

    Reduction: Reduction of this compound can be achieved using hydrogen in the presence of a catalyst like palladium to produce arabinitol.

    Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, often using reagents like acetic anhydride to form esters.

Major Products Formed:

    Oxidation: Arabinonic acid

    Reduction: Arabinitol

    Substitution: Various esters depending on the substituent used

Scientific Research Applications

Alpha-D-arabinofuranose has numerous applications in scientific research:

Chemistry:

  • Used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
  • Serves as a model compound for studying the properties and reactions of furanose sugars.

Biology:

  • Plays a role in the structure and function of plant cell walls, particularly in hemicelluloses like arabinoxylans.
  • Studied for its involvement in the metabolism of certain microorganisms.

Medicine:

  • Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
  • Explored for its role in the development of prebiotics, which promote the growth of beneficial gut bacteria.

Industry:

  • Used in the production of biofuels from lignocellulosic biomass.
  • Employed in the food industry as a sweetener and as a component of dietary fibers.

Mechanism of Action

The mechanism of action of alpha-D-arabinofuranose involves its interaction with specific enzymes and receptors in biological systems. For example, alpha-L-arabinofuranosidase catalyzes the hydrolysis of this compound residues from polysaccharides, facilitating the breakdown of complex carbohydrates into simpler sugars . This process is crucial for the efficient conversion of biomass into fermentable sugars, which can then be used in various industrial applications.

Comparison with Similar Compounds

    Beta-D-arabinofuranose: Another anomer of D-arabinofuranose with a different configuration at the anomeric carbon.

    Alpha-D-xylopyranose: A similar pentose sugar with a six-membered ring structure.

    Alpha-D-ribofuranose: Another furanose form of a pentose sugar, differing in the position of the hydroxyl groups.

Uniqueness: Alpha-D-arabinofuranose is unique due to its specific configuration and its role in the structure of hemicelluloses like arabinoxylans. Its ability to undergo various chemical reactions and its involvement in biological processes make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

(2S,3S,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4+,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFHBZSHGGEWLO-MBMOQRBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433938
Record name alpha-D-arabinofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37388-49-1
Record name alpha-D-Arabinofuranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037388491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-D-arabinofuranose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01936
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name alpha-D-arabinofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-D-ARABINOFURANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE8VI99C5I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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